molecular formula C16H11Cl B13358744 2-Chloro-6-phenylnaphthalene

2-Chloro-6-phenylnaphthalene

Cat. No.: B13358744
M. Wt: 238.71 g/mol
InChI Key: XHMMBDKDJPICFI-UHFFFAOYSA-N
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Description

2-Chloro-6-phenylnaphthalene is an organic compound with the molecular formula C16H11Cl It is a derivative of naphthalene, where a chlorine atom and a phenyl group are substituted at the 2 and 6 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-phenylnaphthalene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction typically requires a base, such as potassium carbonate, and is conducted in a solvent like toluene or ethanol under inert conditions.

Another method involves the direct chlorination of 6-phenylnaphthalene using chlorine gas in the presence of a catalyst, such as iron(III) chloride . This reaction is usually carried out at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the Suzuki-Miyaura coupling reaction is optimized for high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-phenylnaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction Reactions: Reduction of the phenyl group can lead to the formation of cyclohexyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a typical method.

Major Products

    Substitution: Formation of 2-methoxy-6-phenylnaphthalene.

    Oxidation: Formation of 2-chloro-6-phenylnaphthoquinone.

    Reduction: Formation of 2-chloro-6-cyclohexylnaphthalene.

Mechanism of Action

The mechanism of action of 2-Chloro-6-phenylnaphthalene involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to cellular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-phenylnaphthalene
  • 2-Chloro-5-phenylnaphthalene
  • 2-Chloro-6-methylnaphthalene

Uniqueness

2-Chloro-6-phenylnaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted applications .

Properties

Molecular Formula

C16H11Cl

Molecular Weight

238.71 g/mol

IUPAC Name

2-chloro-6-phenylnaphthalene

InChI

InChI=1S/C16H11Cl/c17-16-9-8-14-10-13(6-7-15(14)11-16)12-4-2-1-3-5-12/h1-11H

InChI Key

XHMMBDKDJPICFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)Cl

Origin of Product

United States

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